molecular formula C10H16 B041892 Ocimene CAS No. 13877-91-3

Ocimene

Cat. No. B041892
CAS RN: 13877-91-3
M. Wt: 136.23 g/mol
InChI Key: IHPKGUQCSIINRJ-CSKARUKUSA-N
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Description

Synthesis Analysis

The synthesis of ocimene, especially the (E)-β-ocimene isomer, has been a subject of research due to its prevalence in nature and importance in flavors and fragrances. A simple and reliable synthesis method for the pure E-isomer of β-ocimene involves a Grignard coupling as the key step, allowing its synthesis on gram scales. This procedure highlights the regioselective and stereoselective introduction of an isoprene unit onto a pre-existing skeleton, making it a valuable technique in organic synthesis (Yildizhan & Schulz, 2011).

Molecular Structure Analysis

The molecular structure of ocimene plays a crucial role in its physical and chemical properties. Research into the molecular modeling of physical properties of compounds like ocimene has shown that structural parameters, such as Wiener indices, connectivity indices, and molecular volumes, can significantly model their physical properties (Needham, Wei, & Seybold, 1988). These studies provide a foundation for understanding how ocimene's structure affects its behavior and interactions.

Chemical Reactions and Properties

Ocimene's chemical reactivity, particularly through ozonolysis, is pivotal in atmospheric chemistry, influencing the formation of secondary organic aerosols (SOA). The ocimene ozonolysis reaction has been extensively studied using molecular orbital theory, revealing detailed reaction mechanisms that contribute to SOA formation. This research is crucial for understanding ocimene's impact on air quality and climate change (Sun et al., 2011).

Physical Properties Analysis

Investigations into the physical properties of ocimene and related compounds often involve molecular modeling techniques. Studies have successfully modeled various physical properties, including boiling points and molar volumes, using structural parameters. This modeling is essential for predicting the behavior of ocimene in different environments and for the design of new materials with desired physical characteristics (Needham, Wei, & Seybold, 1988).

Chemical Properties Analysis

The chemical properties of ocimene, such as its role in the formation of volatile organic compounds (VOCs) and its interactions with other atmospheric constituents, are critical for understanding its ecological and environmental impacts. The study of ocimene's ozonolysis reaction provides insights into its chemical behavior and its contributions to atmospheric chemistry, highlighting the importance of understanding these properties for environmental modeling and pollution control (Sun et al., 2011).

Scientific Research Applications

  • Polymerization Applications : Ocimene can be polymerized to control regio- and stereoselectivity. This is achieved by tuning the cyclopentadienyl ligand and the central metal of the complex, as detailed in a study by Peng et al. (2016) in "Macromolecular Rapid Communications" (Peng et al., 2016).

  • Plant Communication Signal Molecule : α-Ocimene serves as a plant communication signal molecule, inducing defense gene expression in plants, as discovered by Liu, Ruan, and Guan (2004) in "Chinese Science Bulletin" (Liu, Ruan, & Guan, 2004).

  • Atmospheric Science : The ocimene ozonolysis reaction is significant for the formation of secondary organic aerosol (SOA), offering insights for model simulation studies. This was explored by Sun et al. (2011) in "Atmospheric Environment" (Sun et al., 2011).

  • Pharmaceutical and Fine-Chemical Industries : Due to its natural plant defense properties and pleasant odors, ocimene is used in these industries. Chamorro et al. (2014) discussed this in "Journal of Molecular Modeling" (Chamorro et al., 2014).

  • Wound Healing : Allo-ocimene has been found to improve wound healing, having anti-inflammatory effects and shortening healing time. This was reported by Pravdich-Neminskaya and Kachkov (2004) in "Bulletin of Experimental Biology and Medicine" (Pravdich-Neminskaya & Kachkov, 2004).

  • Plant-Insect Interactions : α-Ocimene can activate defense responses in plants against pests like the peach aphid, influencing their growth and feeding behavior. Kang et al. (2018) explored this in "Frontiers in Plant Science" (Kang et al., 2018).

  • Floral Scent in Pollination : E-α-Ocimene, produced by OCIMENE SYNTHASE in certain plants, is crucial in attracting pollinators like bumblebees, as studied by Peng, Byers, and Bradshaw (2017) in "American Journal of Botany" (Peng, Byers, & Bradshaw, 2017).

  • Antiaphrodisiac Pheromone : In Heliconius melpomene butterflies, ocimene acts as an antiaphrodisiac pheromone, deterring males. This was reported by Schulz et al. (2007) in "Journal of Chemical Ecology" (Schulz et al., 2007).

  • Synthesis Method : Yildizhan and Schulz (2011) in "Synlett" provided a simple procedure for synthesizing α-Ocimene, a common monoterpene in nature (Yildizhan & Schulz, 2011).

  • Gene Function Studies in Arabidopsis : Ocimene's role in gene function, especially in Arabidopsis thaliana, is another area of research, as mentioned by Chun-lin Liu (2011) in "Crop Research" (Liu, 2011).

Safety And Hazards

Ocimene is a flammable liquid and vapor . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

3,7-dimethylocta-1,3,6-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7-8H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPKGUQCSIINRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC=C(C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274135
Record name beta-Ocimene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to straw-coloured mobile liquid; warm herbaceous aroma
Record name 3,7-Dimethyl-1,3,6-octatriene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1337/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in oils, Soluble (in ethanol)
Record name 3,7-Dimethyl-1,3,6-octatriene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1337/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.801-0.805
Record name 3,7-Dimethyl-1,3,6-octatriene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1337/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

beta-Ocimene

CAS RN

13877-91-3
Record name β-Ocimene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13877-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,6-Octatriene, 3,7-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name beta-Ocimene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dimethylocta-1,3,6-triene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.205
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38,900
Citations
JE HAWKINS, WA BURRIS - The Journal of Organic Chemistry, 1959 - ACS Publications
… ocimene by the isomerization of alloocimene under the influence of a mixture of sulfuricand acetic acids. The known behavior of ocimene and alloocimene … dipentene to ocimene in the …
Number of citations: 15 pubs.acs.org
G Farré-Armengol, I Filella, J Llusià, J Peñuelas - Molecules, 2017 - mdpi.com
… on the importance of β-ocimene in plants, focusing especially on its … β-ocimene may play a very relevant function as a general pollinator attractant. We further emphasize that β-ocimene …
Number of citations: 136 www.mdpi.com
MD Sutherland - Journal of the American Chemical Society, 1952 - ACS Publications
Romburgh’s ocimene and regardedthese two substances as identical. The ocimene from this … As acetone in this case can result only from the isopropylidenegroup, the ocimene ex-…
Number of citations: 10 pubs.acs.org
N Dudareva, D Martin, CM Kish, N Kolosova… - The Plant …, 2003 - academic.oup.com
… (E)-β-Ocimene synthase is highly similar to snapdragon myrcene synthases (92% amino … -β-ocimene (97% of total monoterpene olefin product) with small amounts of (Z)-β-ocimene and …
Number of citations: 479 academic.oup.com
A Maisonnasse, JC Lenoir, D Beslay, D Crauser… - PLoS …, 2010 - journals.plos.org
… component, E-β-ocimene, acting as a primer pheromone by … Thus we hypothesize that E-β-ocimene could act as a signal … Here, we studied the emission of E-β-ocimene and its effects …
Number of citations: 134 journals.plos.org
J Fäldt, G Arimura, J Gershenzon, J Takabayashi… - Planta, 2003 - Springer
… Abstract (E)-b-Ocimene is one of the most commonly found monoterpenes of the volatile … (E)-b-Ocimene is also a component of many floral scents. Airborne (E)-b-ocimene emitted from …
Number of citations: 172 link.springer.com
SM Noe, P Ciccioli, E Brancaleoni, F Loreto… - Atmospheric …, 2006 - Elsevier
We investigated the 13 C-labeling kinetics of the emission of two major monoterpenes emitted by needles of Mediterranean conifer Pinus pinea L., monoterpene alcohol linalool and non…
Number of citations: 68 www.sciencedirect.com
G Arimura, R Ozawa, S Kugimiya… - Plant …, 2004 - academic.oup.com
… of (E)-β-ocimene synthase and increased emissions of (E)-β-ocimene are described. We discuss results of wound- and elicitor-induced regulation of (E)-β-ocimene biosynthesis at the …
Number of citations: 216 academic.oup.com
JE Hawkins, HG Hunt - Journal of the American Chemical Society, 1951 - ACS Publications
… that ocimene is formed as an intermediate product when-pinene is converted to alloócimene. A method of obtaining ocimene … -ocimene mix-tures is illustrated. The rate of conversion of …
Number of citations: 37 pubs.acs.org
K Kishimoto, K Matsui, R Ozawa… - Plant and Cell …, 2005 - academic.oup.com
Green leafy volatiles or isoprenoids are produced after mechanical wounding or pathogen/herbivore attacks in higher plants. We monitored expression profiles of the genes involved in …
Number of citations: 309 academic.oup.com

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